molecular formula C20H26ClNO B10765442 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride

Cat. No.: B10765442
M. Wt: 331.9 g/mol
InChI Key: NSUXMHDPBDXFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine, monohydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl and a phenylethyl group attached to the piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine, monohydrochloride typically involves several steps. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with phenylacetonitrile to form 2-methoxyphenyl-2-phenylethylamine. This intermediate is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.

In industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the aromatic groups are substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine, monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is conducted to investigate its potential therapeutic effects, such as its ability to modulate neurotransmitter systems or its efficacy in treating certain medical conditions.

    Industry: It is used in the development of new materials and chemicals, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may modulate neurotransmitter systems by binding to receptors in the brain, influencing mood, cognition, and behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine, monohydrochloride can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)piperidine hydrochloride: This compound has a similar piperidine ring structure but with a chloroethyl group instead of a methoxyphenyl group. It is used in different chemical reactions and applications.

    1-(3-Chloropropyl)piperidine monohydrochloride: Another related compound with a chloropropyl group, used in various synthetic and research applications.

The uniqueness of 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine, monohydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for a wide range of scientific research and industrial applications.

Properties

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17;/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3;1H

InChI Key

NSUXMHDPBDXFLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3.Cl

Origin of Product

United States

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